molecular formula C12H21NO4 B1376152 (3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid CAS No. 1469287-58-8

(3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid

Cat. No.: B1376152
CAS No.: 1469287-58-8
M. Wt: 243.3 g/mol
InChI Key: IFPZGYNNPYYDGA-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid, commonly referred to as R-1-t-Boc-4-methylpiperidine-3-carboxylic acid, is an important organic compound used in a variety of scientific research applications. This compound is a chiral molecule, meaning it has two distinct forms that are mirror images of each other. It is a versatile compound, used in a variety of synthetic and therapeutic applications, including the synthesis of pharmaceuticals, the study of enzyme-catalyzed reactions, and the development of peptide-based drugs.

Scientific Research Applications

Synthesis of Substituted Compounds

(3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid and its derivatives have been utilized in the stereoselective synthesis of various substituted compounds. For example, Boev et al. (2015) used similar derivatives for the quantitative yield of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, demonstrating the compound's utility in producing specific isomers (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Synthesis of Pipecolic Acid Derivatives

The compound is also instrumental in synthesizing pipecolic acid derivatives. Purkayastha et al. (2010) utilized a similar compound in a cascade of reactions leading to pipecolic acid derivative, highlighting its role in complex synthetic pathways (Purkayastha, Shendage, Froehlich, & Haufe, 2010).

Creation of Chiral Bicyclic Piperidines

Wilken et al. (1997) used related compounds in synthesizing new chiral bicyclic 3-hydroxypiperidines. Their work shows the compound's effectiveness in creating diastereoselective ring expansions and Grignard additions, proving its versatility in organic synthesis (Wilken, Kossenjans, Saak, Haase, Pohl, & Martens, 1997).

Peptide Modifications

In peptide chemistry, this compound derivatives have been used for various modifications. Matt and Seebach (1998) demonstrated its use in N-Acetyl-, N-(tert-butoxy)carbonyl-, and N-(benzyloxy)carbonyl-protected peptide methyl esters, showing its role in peptide backbone modification (Matt & Seebach, 1998).

Renin Inhibitor Synthesis

The compound's derivatives are used in synthesizing renin inhibitory peptides. Thaisrivongs et al. (1987) described its role in creating angiotensinogen analogues, which are potent inhibitors of human plasma renin, indicating its potential in medicinal chemistry (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).

Enantioselective Syntheses

The compound is also significant in the enantioselective synthesis of lipophilic and conformationally rigid amino acids, as demonstrated by Medina et al. (2000). Their work on mesityl-substituted amino acids underscores the compound's importance in producing enantiomerically pure products (Medina, Moyano, Pericàs, & Riera, 2000).

Properties

IUPAC Name

(3R,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-5-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPZGYNNPYYDGA-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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